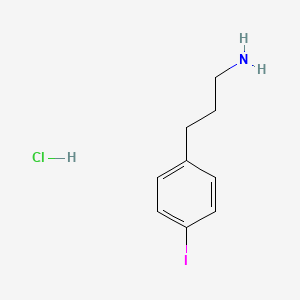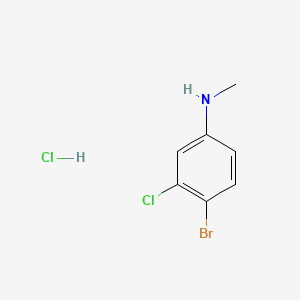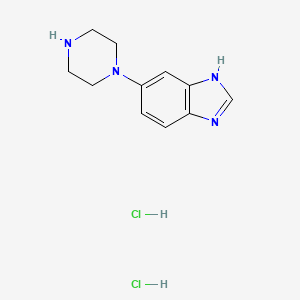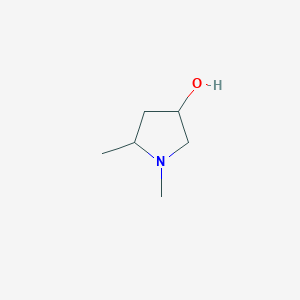![molecular formula C8H14O B13458586 {Bicyclo[3.1.1]heptan-3-yl}methanol CAS No. 2919946-84-0](/img/structure/B13458586.png)
{Bicyclo[3.1.1]heptan-3-yl}methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{Bicyclo[311]heptan-3-yl}methanol is an organic compound with the molecular formula C8H14O It is a bicyclic alcohol, characterized by a bicyclo[311]heptane framework with a hydroxymethyl group attached to the third carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {Bicyclo[3.1.1]heptan-3-yl}methanol typically involves the following steps:
Starting Material: The synthesis often begins with a bicyclo[3.1.1]heptane derivative.
Industrial Production Methods
Industrial production methods for {Bicyclo[31
Analyse Chemischer Reaktionen
Types of Reactions
{Bicyclo[3.1.1]heptan-3-yl}methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of different alcohol derivatives.
Substitution: Formation of halides or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
{Bicyclo[3.1.1]heptan-3-yl}methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a scaffold for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of {Bicyclo[3.1.1]heptan-3-yl}methanol involves its interaction with various molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. Specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isopinocarveol: A stereoisomer with similar structural features.
Pinocarveol: Another stereoisomer with a different spatial arrangement of atoms.
Myrtanyl Acetate: A compound with a similar bicyclic structure but different functional groups.
Uniqueness
{Bicyclo[3.1.1]heptan-3-yl}methanol is unique due to its specific hydroxymethyl substitution on the bicyclo[3.1.1]heptane framework. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
2919946-84-0 |
|---|---|
Molekularformel |
C8H14O |
Molekulargewicht |
126.20 g/mol |
IUPAC-Name |
3-bicyclo[3.1.1]heptanylmethanol |
InChI |
InChI=1S/C8H14O/c9-5-8-3-6-1-7(2-6)4-8/h6-9H,1-5H2 |
InChI-Schlüssel |
NFAUYJRRCUBLGG-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC1CC(C2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-{3-[2-(2-Aminoethoxy)ethoxy]phenyl}-1-(quinolin-3-yl)urea hydrochloride](/img/structure/B13458537.png)
![1-{1-[(3-Fluorophenyl)methyl]piperidine-3-carbonyl}pyrrolidine-3-carboxylic acid hydrochloride](/img/structure/B13458539.png)
![Benzo[d]thiazol-7-ylboronic acid](/img/structure/B13458546.png)
![2-(6,6-Difluorospiro[3.3]heptan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13458554.png)
![3-(3-{[3-(3-azidopropoxy)phenyl]amino}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)piperidine-2,6-dione](/img/structure/B13458571.png)
![Tert-butyl 4-(aminomethyl)-1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13458575.png)


![2-[(Tert-butoxy)carbonyl]-2-azaspiro[4.5]decane-1-carboxylic acid](/img/structure/B13458593.png)
